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Introduction
Eleclazine (GS-6615) is a potent and selective inhibitor of the late cardiac sodium current

(INaL).[1] This enhanced late sodium current is implicated in various cardiac pathologies,

including arrhythmias and ischemia.[1][2] By selectively targeting this current over the peak

sodium current, Eleclazine presents a promising therapeutic strategy for conditions such as

Long QT Syndrome (LQTS), hypertrophic cardiomyopathy (HCM), and ventricular

tachycardia/fibrillation (VT/VF).[1][3] This technical guide provides a comprehensive overview

of the synthesis pathway of Eleclazine, detailed experimental protocols, and its chemical and

pharmacological characterization.

Synthesis Pathway
The synthesis of Eleclazine, chemically named 4-[(pyrimidin-2-yl)methyl]-7-[4-

(trifluoromethoxy)phenyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, is a multi-step process. The

core of the molecule is the 3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one scaffold. The synthesis

involves the formation of a key intermediate, 7-bromo-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-

one, followed by an alkylation and a final Suzuki-Miyaura cross-coupling reaction to introduce

the substituted phenyl ring.

A plausible synthetic route, based on available information and general organic synthesis

principles, is outlined below.
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Synthesis Workflow

Step 1: Formation of the Benzoxazepinone Core

Step 2: Alkylation

Step 3: Suzuki-Miyaura Coupling

2-amino-4-bromophenol

Intermediate_A

Alkylation

Ethyl chloroacetate

7-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

7-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Cyclization

4-((Pyrimidin-2-yl)methyl)-7-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

N-Alkylation

2-(chloromethyl)pyrimidine

4-((Pyrimidin-2-yl)methyl)-7-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Eleclazine (GS-6615)

Pd-catalyzed
Cross-Coupling

(4-(Trifluoromethoxy)phenyl)boronic acid
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Caption: Proposed synthetic pathway for Eleclazine (GS-6615).

Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of

Eleclazine. These are based on general procedures for similar transformations and may require

optimization.

Step 1: Synthesis of 7-bromo-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one

Alkylation of 2-amino-4-bromophenol: To a solution of 2-amino-4-bromophenol in a suitable

solvent such as DMF or acetonitrile, add a base like potassium carbonate or sodium hydride.

Stir the mixture at room temperature, then add ethyl chloroacetate dropwise. The reaction is

then heated to facilitate the N-alkylation.

Cyclization: After the alkylation is complete, the reaction mixture is heated to a higher

temperature (e.g., >100 °C) to induce intramolecular cyclization, forming the

benzoxazepinone ring.

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted

with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is

then purified by column chromatography on silica gel.

Step 2: Synthesis of 4-((Pyrimidin-2-yl)methyl)-7-bromo-3,4-dihydrobenzo[f][3][4]oxazepin-

5(2H)-one

N-Alkylation: To a solution of 7-bromo-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one in a polar

aprotic solvent like DMF, add a strong base such as sodium hydride at 0 °C. After stirring for

a short period, 2-(chloromethyl)pyrimidine is added. The reaction is allowed to warm to room

temperature and stirred until completion.[5]

Work-up and Purification: The reaction is quenched with water and extracted with ethyl

acetate. The combined organic layers are washed, dried, and concentrated. The residue is

purified by column chromatography.

Step 3: Synthesis of Eleclazine (GS-6615) via Suzuki-Miyaura Coupling
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Reaction Setup: In a reaction vessel, combine 4-((pyrimidin-2-yl)methyl)-7-bromo-3,4-

dihydrobenzo[f][3][4]oxazepin-5(2H)-one, (4-(trifluoromethoxy)phenyl)boronic acid, a

palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf), and a base like potassium carbonate

or cesium carbonate.[6][7][8]

Solvent and Reaction Conditions: A mixture of solvents such as 1,4-dioxane and water is

typically used. The reaction mixture is degassed and then heated under an inert atmosphere

(e.g., nitrogen or argon) until the starting materials are consumed.

Work-up and Purification: After cooling, the reaction mixture is diluted with water and

extracted with an organic solvent. The organic phase is washed, dried, and concentrated.

The final product, Eleclazine, is purified by column chromatography or recrystallization.

Characterization
The identity and purity of the synthesized Eleclazine should be confirmed by various analytical

techniques.

Property Data

Molecular Formula C21H16F3N3O3

Molecular Weight 415.37 g/mol

Appearance Powder

Solubility Soluble in DMSO

Storage -20°C Freezer

1H NMR (CDCl3, 400 MHz)

Expected signals: Aromatic protons, pyrimidine

protons, methylene protons, and protons of the

benzoxazepine ring.

13C NMR (CDCl3, 100 MHz)

Expected signals: Carbons of the aromatic

rings, pyrimidine ring, carbonyl group,

trifluoromethoxy group, and aliphatic carbons.

Mass Spectrometry (ESI-MS) m/z [M+H]+ expected at approximately 416.12.

Purity (HPLC) >95%
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Mechanism of Action and Signaling Pathway
Eleclazine's primary mechanism of action is the selective inhibition of the late sodium current

(INaL) in cardiomyocytes.[4] Under normal physiological conditions, the late sodium current is

small. However, in pathological states such as ischemia and heart failure, this current can be

enhanced, leading to an increase in intracellular sodium and subsequently calcium overload.

This can prolong the action potential duration and increase the risk of arrhythmias.

Eleclazine binds to the Nav1.5 channel, the primary cardiac sodium channel, and stabilizes its

inactivated state, thereby reducing the late sodium current.[2] This helps to shorten the action

potential duration and prevent the arrhythmogenic consequences of calcium overload.

Cardiac Myocyte

Pathological Conditions
(e.g., Ischemia, Heart Failure)

Enhanced Late Na+ Current (INaL)
through Nav1.5 Channel Increased Intracellular Na+ Increased Intracellular Ca2+

(via NCX) Arrhythmias

Prolonged APD,
Early Afterdepolarizations

Eleclazine (GS-6615)
Inhibits

Click to download full resolution via product page

Caption: Mechanism of action of Eleclazine in inhibiting the late sodium current.

Pharmacological Data
Parameter Value Reference

IC50 for Late INa (ATX-II

enhanced)

0.7 µM (in rabbit ventricular

myocytes)
[4]

IC50 for Peak INa
Significantly higher than for

late INa
[4]

IC50 for Potassium Current

(hERG)
~14.2 µM [9][10]
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Conclusion
This technical guide provides a detailed overview of the synthesis, characterization, and

mechanism of action of Eleclazine (GS-6615). The multi-step synthesis culminates in a Suzuki-

Miyaura coupling to yield the final product. Characterization is crucial to confirm the identity and

purity of the compound. Eleclazine's selective inhibition of the late sodium current underscores

its potential as a targeted therapy for various cardiac arrhythmias. The information presented

here serves as a valuable resource for researchers and professionals in the field of drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Eleclazine (GS-6615): A Technical Guide to its
Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8068773#eleclazine-gs-6615-synthesis-pathway-
and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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